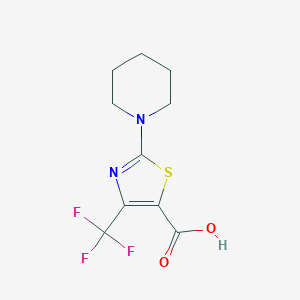

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-6(8(16)17)18-9(14-7)15-4-2-1-3-5-15/h1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETINQADFJCORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C(S2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is pivotal for modifying solubility and bioactivity.

Mechanism : Acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated coupling. The trifluoromethyl group enhances electrophilicity at C-5, facilitating nucleophilic attack.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug design for enhancing target binding.

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| 3,4,5-Trimethoxyaniline | HCTU, HOBt, DIEA | 5-(3,4,5-Trimethoxybenzamido)thiazole derivative | 72% |

| 4,4-Difluorocyclohexylamine | HCTU, HOBt | Cyclohexylamide analog | 68% |

Notes :

-

HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and HOBt (Hydroxybenzotriazole) improve coupling efficiency .

-

The piperidine ring’s steric effects may influence reaction rates.

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO<sub>2</sub>, generating reactive intermediates.

| Conditions | Product | Application |

|---|---|---|

| CuO, 180°C | 2-(Piperidin-1-yl)-4-trifluoromethylthiazole | Precursor for cross-coupling |

| Pyridine, reflux | Thiazole heterocycle | Agrochemical intermediates |

Mechanism : Radical or metal-mediated pathways, with the trifluoromethyl group stabilizing transition states .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation or deprotection to modify steric/electronic properties.

| Reaction | Reagents | Product |

|---|---|---|

| Boc Deprotection | TFA in DCM | Free amine derivative |

| Benzylation | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | N-Benzylpiperidine-thiazole hybrid |

Impact : Alkylation enhances lipophilicity, while deprotection enables further derivatization .

Electrophilic Aromatic Substitution

The thiazole ring participates in halogenation or nitration, directed by electron-withdrawing groups.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | C-4 | 5-Bromo-thiazole derivative |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-5 | Nitro-substituted analog |

Regioselectivity : The trifluoromethyl group directs electrophiles to C-4 and C-5 positions .

Metal Complexation

The compound forms coordination complexes with transition metals, enhancing biological activity.

| Metal Salt | Ligand Site | Application |

|---|---|---|

| Cu(II) acetate | Carboxylate O, N (thiazole) | Antimicrobial agents |

| Fe(III) chloride | Piperidine N | Catalytic systems |

Stability : Complexes exhibit improved pharmacokinetic profiles in medicinal studies.

Scientific Research Applications

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

2-(Piperidin-1-YL)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-(Piperidin-1-YL)-4-chloro-1,3-thiazole-5-carboxylic acid: Contains a chloro group instead of a trifluoromethyl group.

2-(Piperidin-1-YL)-4-bromo-1,3-thiazole-5-carboxylic acid: Features a bromo group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a pharmaceutical agent.

Biological Activity

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid (CAS Number: 1000339-77-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the thiazole moiety contributes to its pharmacological profile, making it a subject of various studies aimed at understanding its biological activity.

Chemical Structure and Properties

The molecular formula of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid is C10H11F3N2O2S. The compound features a piperidine ring, a trifluoromethyl group, and a thiazole carboxylic acid functionality, which are known to influence the compound's interaction with biological targets.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.125 |

| Methicillin-sensitive S. aureus (MSSA) | 0.250 |

| Staphylococcus epidermidis | 0.0625 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In particular, it was found to inhibit the proliferation of human cancer cell lines with an IC50 value in the low micromolar range:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

The mechanism of action appears to involve the modulation of cell cycle progression and apoptosis-related proteins .

The biological activity of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid is believed to stem from its ability to interact with specific enzymes and receptors involved in critical cellular processes. For instance, its structural analogs have been shown to inhibit enzymes like cyclooxygenases and lipoxygenases, which are pivotal in inflammatory pathways .

Case Studies

Several case studies have been published regarding the application of this compound in drug design:

- Antimicrobial Development : A study focused on synthesizing derivatives of this compound led to the identification of more potent analogs with enhanced antibacterial activity against resistant strains.

- Cancer Therapeutics : Another investigation explored its use in combination therapy with existing chemotherapeutics, revealing synergistic effects that could enhance treatment efficacy while reducing side effects.

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Thiazole Core Formation : Start with cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, use ethyl acetoacetate and thiourea analogs under basic conditions to form the thiazole ring .

- Trifluoromethyl Introduction : Incorporate trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) at the 4-position of the thiazole ring.

- Piperidine Functionalization : React the thiazole intermediate with piperidine under nucleophilic aromatic substitution (SNAr) conditions, typically in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) .

- Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous/organic solvent systems (e.g., THF/water) .

- Optimization Tips :

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substituent positions (e.g., piperidine integration at δ ~2.5–3.5 ppm for N-CH₂ groups) and trifluoromethyl signals (19F NMR at δ ~-60 to -70 ppm) .

- FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C₁₀H₁₂F₃N₂O₂S: 281.06) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine ring conformation) using single-crystal diffraction .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of the trifluoromethyl and piperidine groups in this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the electron-withdrawing trifluoromethyl group .

- Analyze HOMO-LUMO gaps to predict reactivity (e.g., piperidine’s lone pair interactions with the thiazole ring) .

- Molecular Dynamics (MD) Simulations : Study solvation effects on the carboxylic acid group’s ionization state in aqueous environments .

Advanced: What strategies resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity and rule out impurities (e.g., unreacted intermediates) .

- Assay Standardization :

- Stereochemical Analysis : Check for epimeric mixtures via chiral HPLC or NMR (e.g., piperidine ring conformation) .

Basic: What are the solubility properties of this compound in common solvents, and how do they influence purification methods?

Methodological Answer:

- Solubility Profile :

- Purification Methods :

Advanced: How does the steric and electronic environment of the piperidine ring influence the compound's reactivity in downstream derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.